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Compound of Interest

Compound Name: Quinuclidin-4-ylmethanol

CAS No.: 26608-58-2

Cat. No.: B1267026

Get Quote

Executive Summary
Quinuclidin-4-ylmethanol (CAS: 26608-58-2) is a critical bicyclic scaffold in medicinal

chemistry, serving as a primary intermediate for high-affinity muscarinic antagonists, including

the respiratory drug Umeclidinium bromide.

Unlike 3-substituted quinuclidines, which are accessible via classical Dieckmann cyclization of

acyclic diesters, the 4-substituted congeners require the construction of a bridgehead

quaternary carbon. The most efficient synthetic strategy employs a piperidine-to-quinuclidine

ring contraction logic. This guide details a 3-step protocol starting from commercially available

ethyl isonipecotate, utilizing a thermodynamic enolate cyclization to install the bicyclic cage.

Core Chemical Strategy
Starting Material: Ethyl piperidine-4-carboxylate (Ethyl isonipecotate).

Key Transformation: Intramolecular

alkylation of a C4-enolate onto an N-alkyl halide side chain.
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Final Step: Hydride reduction of the bridgehead ester to the primary alcohol.

Retrosynthetic Analysis
To access the target alcohol efficiently, we disconnect the hydroxymethyl group back to an

ester precursor. The quinuclidine cage is then disassembled by breaking the C4–C(bridge)

bond, revealing a 1,4-disubstituted piperidine.
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Figure 1: Retrosynthetic logic flow from target alcohol to commercial starting materials.

Detailed Synthesis Pathway[1][2]
Phase 1: N-Alkylation (Functionalization of the
Piperidine Nitrogen)
The first objective is to tether the electrophilic "bridge" precursor to the piperidine nitrogen. We

use 1-bromo-2-chloroethane to selectively alkylate the amine. Bromide is the better leaving

group, allowing for selective displacement at the primary carbon without polymerizing the

chloro-end.

Reaction Scheme:

Experimental Protocol
Setup: Charge a 1L round-bottom flask with Ethyl isonipecotate (15.7 g, 100 mmol) and

anhydrous Acetone (300 mL).

Base Addition: Add anhydrous Potassium Carbonate (

, 27.6 g, 200 mmol).

Alkylation: Add 1-Bromo-2-chloroethane (17.2 g, 120 mmol) dropwise over 20 minutes.
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Reaction: Heat the suspension to reflux (

C) with vigorous stirring for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS for
the disappearance of the secondary amine.

Workup:

Cool to room temperature (RT) and filter off the inorganic salts.

Concentrate the filtrate in vacuo to yield a yellow oil.

Dissolve the residue in Ethyl Acetate (200 mL) and wash with water (2 x 100 mL) and

brine (100 mL).

Dry over

, filter, and concentrate.[1][2][3]

Purification: The crude oil (Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate) is typically

pure and can be used directly. If necessary, purify via flash chromatography (0-5% MeOH in
DCM).

Phase 2: The "Bridge-Closing" Cyclization
This is the critical step. We must generate a carbanion at the C4 position (alpha to the ester).

Because the C4 proton is sterically hindered and the resulting enolate must attack the pendant

N-chloroethyl chain, a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is

required at low temperatures to prevent polymerization or intermolecular reactions.

Reaction Scheme:

Experimental Protocol
Inert Atmosphere: Flame-dry a 500 mL 3-neck flask and maintain under a positive pressure

of Nitrogen or Argon.

Precursor Solution: Dissolve Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate (11.0 g, 50

mmol) in anhydrous THF (150 mL).
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Cooling: Cool the solution to -50°C (dry ice/acetone bath).

Cyclization:

Add LDA (2.0 M in THF/heptane, 30 mL, 60 mmol) dropwise via syringe pump or addition

funnel over 30 minutes. Maintain internal temperature below -45°C.

Mechanistic Note: The base deprotonates C4. As the mixture warms, the C4-enolate

performs an intramolecular

attack on the chloro-ethyl group, closing the [2.2.2] cage.

Warming: Allow the reaction to warm slowly to RT over 16 hours (overnight).

Quench: Cool to 0°C and quench with saturated aqueous

(50 mL).

Extraction:

Extract with Diethyl Ether or MTBE (3 x 100 mL).

Note: The product is a base; ensure the aqueous layer is not too acidic, or the product will

protonate and remain in the water. Adjust pH to ~10 with

if needed before extraction.

Isolation: Dry organic layers (

) and concentrate. The product, Ethyl quinuclidine-4-carboxylate, is obtained as an
orange/brown oil (Yield: ~70-85%).

Phase 3: Reduction to Quinuclidin-4-ylmethanol
The final step converts the bridgehead ester to the primary alcohol using a strong hydride

donor.

Reaction Scheme:
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Experimental Protocol
Setup: Charge a dry flask with Lithium Aluminum Hydride (

, 2.0 equiv) suspended in anhydrous THF at 0°C under Argon.

Addition: Dissolve the Ethyl quinuclidine-4-carboxylate from Phase 2 in THF and add

dropwise to the hydride suspension. Caution: Exothermic.

Reaction: Stir at 0°C for 1 hour, then warm to RT and stir for 2 hours.

Workup (Fieser Method):

Cool to 0°C.[2]

Carefully add water (

mL), then 15% NaOH (

mL), then water (

mL), where

is the weight of

in grams.

Stir until a white granular precipitate forms.

Filtration: Filter through a pad of Celite. Wash the cake with hot THF or Methanol.

Final Isolation: Concentrate the filtrate to yield Quinuclidin-4-ylmethanol as a white to off-

white solid.

Recrystallization: Can be recrystallized from Acetonitrile or Acetone if high purity is

required.

Data Summary & Troubleshooting
Physicochemical Data
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Compound Molecular Weight Physical State Key NMR Feature

Ethyl 1-(2-

chloroethyl)piperidine-

4-carboxylate

219.71 g/mol Yellow Oil
4.1 (q, O-CH2),

3.5 (t, CH2-Cl)

Ethyl quinuclidine-4-

carboxylate
183.25 g/mol Oil / Low melt solid

Disappearance of

ethyl chain signals;

highly symmetric cage

signals.[2]

Quinuclidin-4-

ylmethanol
141.21 g/mol

White Solid (mp

>200°C dec)
3.2 (s, CH2-OH),

Broad OH signal

Troubleshooting Guide
Low Yield in Cyclization: Ensure the THF is strictly anhydrous. Water kills the LDA. If the

reaction is too fast (exotherm), polymerization of the chloro-amine occurs. Keep it cold

(-50°C) during addition.

Product Stuck in Aqueous Phase: Quinuclidines are polar amines. During workup, salting out

the aqueous phase with NaCl and using repeated extractions with Chloroform/Isopropanol

(3:1) can improve recovery.

Purification: The final alcohol is polar. If column chromatography is needed, use a basic

mobile phase: DCM/MeOH/NH4OH (90:9:1).

Pathway Visualization
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Phase 1: Precursor Assembly

Phase 2: Cage Formation (Critical)
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Figure 2: Step-by-step reaction workflow for the synthesis of Quinuclidin-4-ylmethanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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